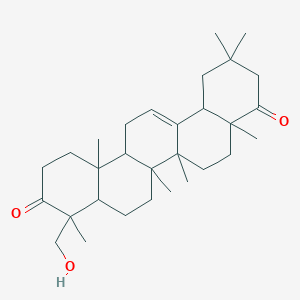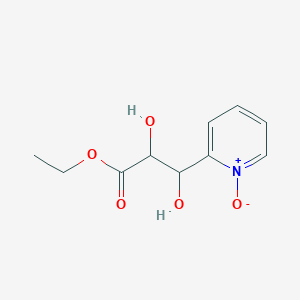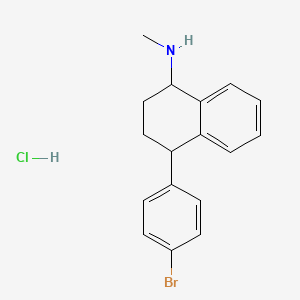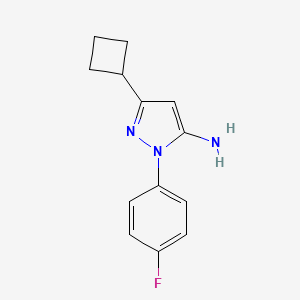![molecular formula C27H26O6 B12293266 4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)
4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl2,3 is a compound that features a benzene ring attached to a methylene group. This structure is known as a benzyl group, which is a common substituent in organic chemistry. The benzyl group is represented as C6H5CH2, where C6H5 is the benzene ring and CH2 is the methylene group. Benzyl compounds are known for their reactivity, particularly at the benzylic position, which is the carbon atom directly attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl2,3 can be synthesized using various methods. One common method involves the use of benzyl bromide and a base such as sodium hydride (NaH) to deprotonate an alcohol, followed by the reaction with benzyl bromide to form the benzyl ether . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which releases an electrophilic benzyl species upon warming, allowing for the synthesis of benzyl ethers from alcohols .
Industrial Production Methods
In industrial settings, benzyl compounds are often produced through the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl2,3 undergoes various types of chemical reactions, including:
Substitution: Benzyl halides can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) to form benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Hydroxide ions (OH-), aqueous conditions.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Toluene.
Substitution: Benzyl alcohol.
Scientific Research Applications
Benzyl2,3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyl2,3 involves its reactivity at the benzylic position. The benzylic carbon is particularly reactive due to the stabilization of the benzylic radical by the adjacent aromatic ring . This reactivity allows benzyl2,3 to undergo various chemical transformations, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Benzyl2,3 can be compared with other similar compounds such as:
Phenylmethanol (Benzyl alcohol): Similar structure but with a hydroxyl group attached to the benzylic carbon.
Benzyl chloride: Similar structure but with a chlorine atom attached to the benzylic carbon.
Toluene: Similar structure but with a methyl group attached to the benzene ring.
The uniqueness of benzyl2,3 lies in its reactivity at the benzylic position, which allows for a wide range of chemical transformations .
Properties
IUPAC Name |
4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMVSYQPIKWCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)


![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)

![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)

![4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile](/img/structure/B12293236.png)




